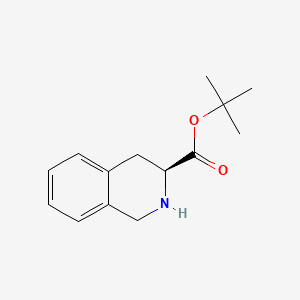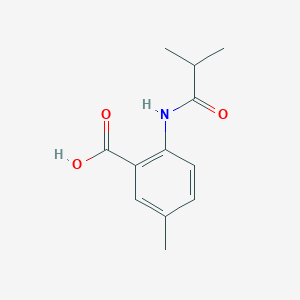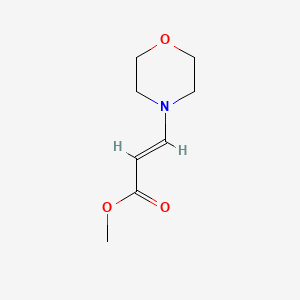
Methyl (E)-3-Morpholinoacrylate
概要
説明
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps and various starting materials. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine involved a nine-step process with an overall yield of 36%, highlighting the complexity and efficiency of such synthetic routes . Similarly, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was synthesized through a cyclization reaction, reduction, and acidification, with a yield of 62.3% . These examples demonstrate the diverse synthetic strategies employed to create morpholine derivatives, which could be analogous to the synthesis of Methyl (E)-3-Morpholinoacrylate.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be determined using techniques such as single-crystal X-ray diffraction, as seen in the study of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol . Computational methods like AM1, MM2, and DFT/B3LYP are also used to predict and compare structural parameters in different states, such as gas and solid states . These methods would be relevant for analyzing the molecular structure of Methyl (E)-3-Morpholinoacrylate.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was prepared from a coupling reaction between morpholine and a diazonium ion . The study of these reactions provides insights into the reactivity and potential applications of morpholine derivatives, which could be extrapolated to Methyl (E)-3-Morpholinoacrylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be characterized through spectroscopic methods and computational studies. The photophysical properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine were investigated, revealing insights into its absorption spectra and emission properties . These findings are crucial for understanding the behavior of morpholine derivatives under various conditions and could inform the properties of Methyl (E)-3-Morpholinoacrylate.
科学的研究の応用
1. Polymerization Processes
Methyl (E)-3-Morpholinoacrylate and its derivatives have been utilized in polymerization processes. For instance, the study of photopolymerization of methyl methacrylate using morpholine–bromine charge transfer complex as the photoinitiator demonstrated that the rate of polymerization was dependent on the morpholine:bromine mole ratio, suggesting a radical mechanism of polymerization (Ghosh & Pal, 1998)(Ghosh & Pal, 1998).
2. Synthesis of Medicinal Compounds
The compound has been employed in the synthesis of various medicinal compounds. For example, an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was reported, which is useful for synthesizing potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007)(Kumar, Sadashiva, & Rangappa, 2007).
3. Advanced Chemical Synthesis
Methyl (E)-3-Morpholinoacrylate plays a role in advanced chemical synthesis. For instance, research on the synthesis of substituted aryl(indol-3-yl)methylium tetrafluoroborates and their reactions with π-nucleophiles showed the potential for predicting nucleophilic reaction partners, highlighting its versatility in chemical synthesis (Follet, Berionni, Mayer, & Mayr, 2015)(Follet et al., 2015).
4. Material Science Applications
The derivative of methyl (E)-3-Morpholinoacrylate was used in material science, particularly in the synthesis of polymers with potential applications in drug delivery and tissue engineering. This includes the preparation of ionizable monomers and their respective homopolymers, demonstrating significant swelling kinetics in different pH buffer solutions (Velasco, Elvira, & San Román, 2008)(Velasco, Elvira, & San Román, 2008).
5. Antifungal Drug Development
Research has been conducted on the development of new drugs with antifungal activity using derivatives of methyl (E)-3-Morpholinoacrylate. A study focused on the mutagenic effects and predicted carcinogenicity of a specific compound, aiming to create a new drug for treating fungal pathologies (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022)(Bushuieva et al., 2022).
Safety And Hazards
This would involve studying the toxicity of the compound and any risks associated with its handling and disposal.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods or applications of the compound.
特性
IUPAC Name |
methyl (E)-3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGDIQBAFODGRV-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-3-Morpholinoacrylate | |
CAS RN |
101471-73-2, 1009-80-9 | |
| Record name | 2-Propenoic acid, 3-(4-morpholinyl)-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101471732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC520227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



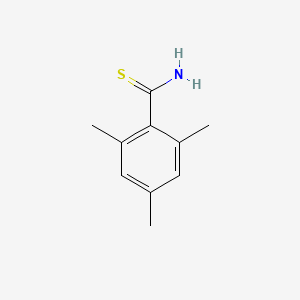
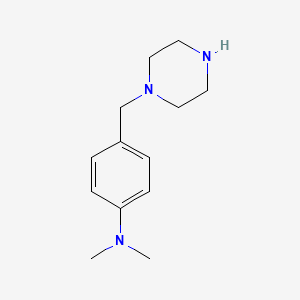
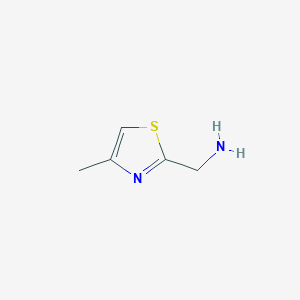
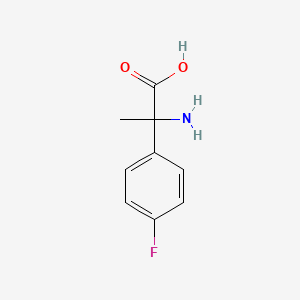
![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)
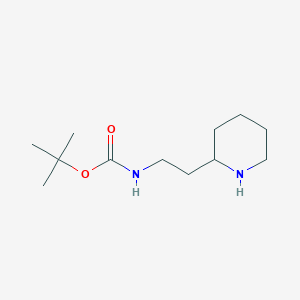
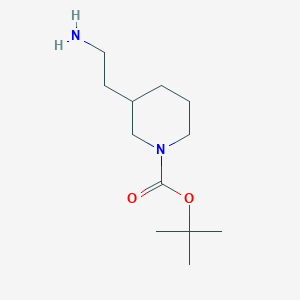
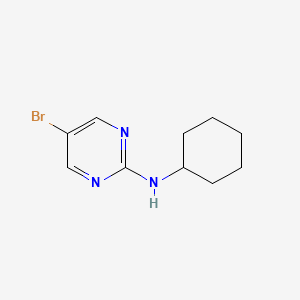
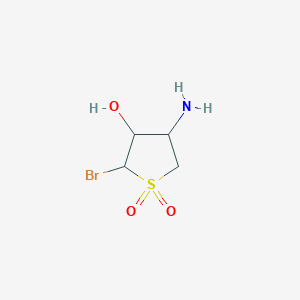
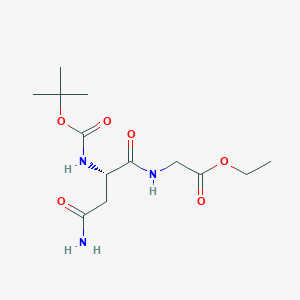
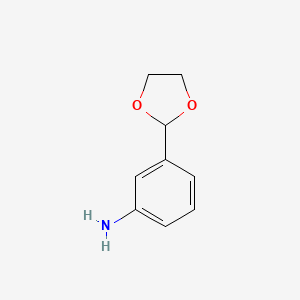
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)
